
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted anilines with diketones under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-phenylquinoxaline with hydroxylating agents to introduce the hydroxy group at the 7th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Hydroxy-2-methyl-3-phenylchinoxalin-6-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen des Chinoxalinrings auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren.
Substitution: Halogenierungsmittel wie Brom oder Chlor und Nucleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidation: Chinoxalin-6,7-dion-Derivate.
Reduktion: Dihydrochinoxalin-Derivate.
Substitution: Halogenierte oder alkylierte Chinoxalin-Derivate.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methyl-3-phenylchinoxalin-6-carbonsäure wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial als Antikrebsmittel untersucht, da es bestimmte Enzyme und Pfade hemmen kann.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-2-methyl-3-phenylchinoxalin-6-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch ihre Aktivität blockiert wird. Die Verbindung kann auch zelluläre Signalwege stören, was zu veränderten Zellfunktionen und Reaktionen führt.
Ähnliche Verbindungen:
- 2-Methyl-3-phenylchinoxalin-7-carbonsäure
- 2-Methyl-3-phenylchinoxalin-6-carbonsäure
- 7-Hydroxy-3-phenylchinoxalin-6-carbonsäure
Vergleich: 7-Hydroxy-2-methyl-3-phenylchinoxalin-6-carbonsäure ist durch das Vorhandensein sowohl der Hydroxy- als auch der Carbonsäurefunktionalität einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu seinen Analoga kann diese Verbindung eine verbesserte Löslichkeit, Stabilität und Bioaktivität aufweisen, was sie zu einem wertvollen Kandidaten für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-phenylquinoxaline-7-carboxylic acid
- 2-Methyl-3-phenylquinoxaline-6-carboxylic acid
- 7-Hydroxy-3-phenylquinoxaline-6-carboxylic acid
Comparison: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
91190-03-3 |
|---|---|
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-15(10-5-3-2-4-6-10)18-12-7-11(16(20)21)14(19)8-13(12)17-9/h2-8,19H,1H3,(H,20,21) |
InChI-Schlüssel |
OMDXBAQVPPHBSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C(=CC2=N1)O)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


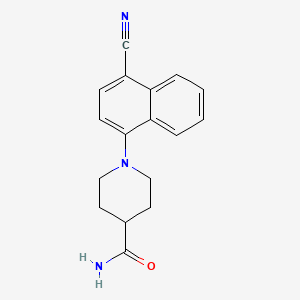
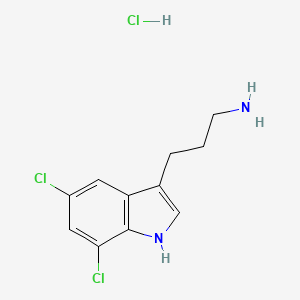
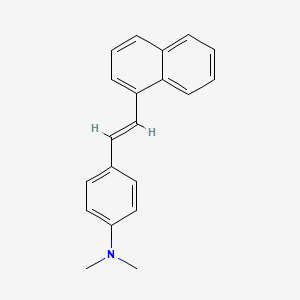
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)

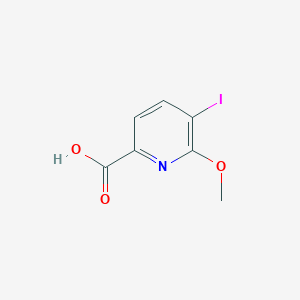


![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)

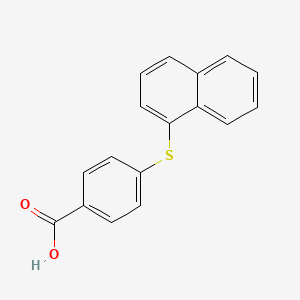
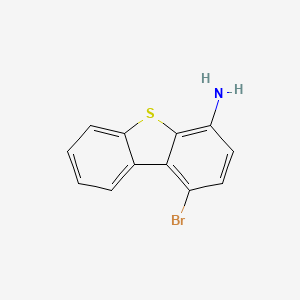
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
